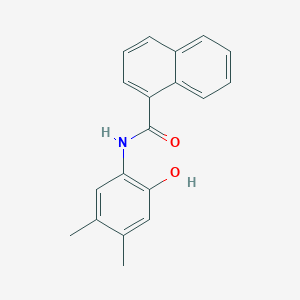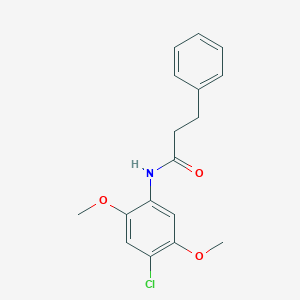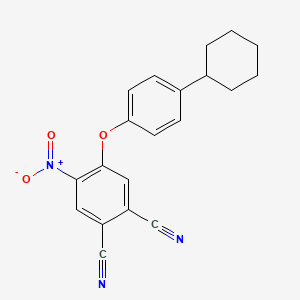
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde, also known as PPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPIC is a piperazine derivative that has a carbonyl group and a phenylpropanoyl substituent attached to the piperazine ring. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde is its high yield of synthesis, which makes it readily available for scientific research applications. Additionally, this compound has shown promising results in various fields of science, including medicinal chemistry and fluorescence spectroscopy. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for the study of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde. One direction is to further investigate its mechanism of action and its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound can be used as a precursor for the synthesis of other piperazine derivatives, which can be studied for their potential applications in various fields of science.
合成法
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde can be synthesized using different methods, including the reaction of piperazine with 3-phenylpropanoyl chloride, followed by oxidation of the resulting intermediate. Another method involves the reaction of piperazine with 3-phenylpropanal, followed by oxidation with potassium permanganate. These methods have been optimized to produce high yields of this compound.
科学的研究の応用
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has been studied for its potential applications in various fields of science. It has shown promising results in medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential as a precursor for the synthesis of other piperazine derivatives.
特性
IUPAC Name |
4-(3-phenylpropanoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-12-15-8-10-16(11-9-15)14(18)7-6-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQIAGOIEKJMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5698126.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)
![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)

![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)
![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)